Nor-W-18-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

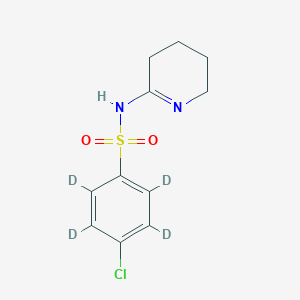

4-chloro-2,3,5,6-tetradeuterio-N-(2,3,4,5-tetrahydropyridin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZKDMGAXVMSQY-UGWFXTGHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=NCCCC2)[2H])[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Nor-W-18-d4: Structure, Properties, and Analytical Applications

Disclaimer: This document synthesizes publicly available data. This compound is intended for research and forensic applications only and is not for human or veterinary use.[1]

Executive Summary

This compound is the deuterated form of Nor-W-18, a dealkylation metabolite of the compound W-18.[1][2] Initially, W-18 was reported to be a potent synthetic opioid, but comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites lack significant activity at opioid receptors.[3][4] this compound serves as a critical analytical reference material, primarily used as an internal standard for the accurate quantification of Nor-W-18 in complex matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed overview of the chemical structure, properties, and the analytical context of this compound, alongside the pharmacological profile of its parent compound, W-18.

Chemical Structure and Properties

The key distinction of this compound is the substitution of four hydrogen atoms with deuterium on the benzene ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

This compound

This compound is specifically designed for use in analytical chemistry.

| Property | Value |

| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d₄-sulfonamide |

| CAS Number | 2701349-29-1 |

| Molecular Formula | C₁₁H₉D₄ClN₂O₂S |

| Formula Weight | 276.8 |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Formulation | A crystalline solid |

| SMILES | O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O |

| InChI Key | KYZKDMGAXVMSQY-UGWFXTGHSA-N |

Nor-W-18 (Non-deuterated)

Nor-W-18 is the primary metabolite of W-18 for which this compound is the internal standard.

| Property | Value |

| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide |

| CAS Number | 2705469-55-0 |

| Molecular Formula | C₁₁H₁₃ClN₂O₂S |

| Formula Weight | 272.7 |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| SMILES | O=S(NC1=NCCCC1)(C2=CC=C(Cl)C=C2)=O |

| InChI Key | KYZKDMGAXVMSQY-UHFFFAOYSA-N |

Solubility

| Solvent | This compound | Nor-W-18 |

| DMF | 30 mg/ml | 30 mg/ml |

| DMSO | 30 mg/ml | 30 mg/ml |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | 0.5 mg/ml |

| Ethanol | 10 mg/ml | 10 mg/ml |

Relationship and Analytical Application

This compound is intrinsically linked to W-18 through metabolism. The diagram below illustrates this relationship and the role of this compound in analytical workflows.

Caption: Metabolic pathway of W-18 and the analytical use of this compound.

Pharmacological Profile of W-18

Despite early reports suggesting W-18 was a potent opioid, rigorous scientific investigation has refuted these claims. A comprehensive pharmacological profiling of W-18 revealed a lack of significant activity at opioid receptors and other major G-protein coupled receptors (GPCRs).

Receptor Binding and Functional Assays

Studies on W-18 have shown:

-

No Opioid Activity: No detectable agonist, antagonist, or allosteric modulator activity at μ, δ, κ, and nociception opioid receptors in various assays.

-

Broad GPCR Screening: A comprehensive screen against the "druggable GPCR-ome" revealed no significant agonist activity at any human druggable GPCR.

-

Weak Non-Opioid Interactions: Weak activity was noted at sigma receptors and the peripheral benzodiazepine receptor (Ki = 271 nM). Some studies also showed weak binding to certain serotonin (5-HT) and benzodiazepine receptors.

-

Inactive Metabolites: Metabolites of W-18, including by extension Nor-W-18, also lack opioid activity.

In Vivo Studies

-

In vivo animal models confirmed the lack of opioid effects. W-18 showed no analgesic activity in either the radiant heat tail-flick or the writhing assays and did not induce classic opioid behaviors in mice.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, its application is well-defined.

Proposed Analytical Workflow

This compound is used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification of Nor-W-18.

Caption: General workflow for quantification using a deuterated internal standard.

Pharmacological Screening of W-18

The lack of opioid activity for W-18 was determined through a multi-assay approach. While specific, detailed protocols from the cited studies are extensive, the general methodologies are outlined below.

-

Radioligand Binding Assays: These assays determine the affinity of a compound for a specific receptor. W-18 was tested against human cloned μ, δ, and κ opioid receptors, but showed no significant inhibition of radioligand binding up to 10,000 nM.

-

Functional Assays (cAMP and β-arrestin): These assays measure the functional consequence of a compound binding to a receptor (e.g., G-protein activation or β-arrestin recruitment). W-18 was evaluated for agonist and antagonist activity at cloned human opioid receptors in both Gᵢ-dependent inhibition of cAMP production and G protein-independent arrestin translocation assays, with no significant activity observed.

-

PRESTO-Tango GPCR Assay Platform: This is a high-throughput screening platform that allows for rapid assessment of agonist activity across hundreds of different GPCRs. W-18 was profiled against essentially all druggable GPCRs in the human genome using this platform and showed no significant activity.

Conclusion

This compound is a highly specific and crucial tool for the forensic and research communities. Its value lies not in any pharmacological effect, but in its utility as a stable isotope-labeled internal standard for the precise measurement of Nor-W-18. The scientific consensus is that the parent compound, W-18, and its metabolites are not opioid agonists, contrary to initial reports. Therefore, the primary relevance of this compound is in analytical toxicology and pharmacokinetic studies aimed at detecting and quantifying the presence of W-18 and its metabolic products.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo [insight.jci.org]

The Role of Nor-W-18-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-W-18-d4 is a deuterated analog of nor-W-18, the primary dealkylation metabolite of the potent synthetic compound W-18.[1] While the parent compound, W-18, was initially investigated for its analgesic properties, subsequent research has demonstrated a lack of significant activity at mu, delta, and kappa opioid receptors, with only weak affinity for sigma receptors and the peripheral benzodiazepine receptor (translocator protein).[2] The scientific utility of this compound lies not in its own pharmacological effects, but as a critical tool in the precise quantification of its non-deuterated counterpart, nor-W-18, in complex biological matrices.[1]

This technical guide provides an in-depth overview of the primary application of this compound in research, focusing on its role as a stable isotope-labeled internal standard in mass spectrometry-based analytical methods. We will detail the underlying principles, a generalized experimental protocol, and the metabolic context for its use.

Core Application: Internal Standard for Quantitative Analysis

The primary and most crucial application of this compound is as an internal standard for the accurate quantification of nor-W-18 in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest (nor-W-18), but it has a different mass due to the incorporation of deuterium atoms.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological samples (e.g., blood, urine, tissue homogenates) are complex mixtures that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate measurement.

-

Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and derivatization steps are accounted for, as the internal standard experiences the same losses.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly enhanced.

Physicochemical Data

The following table summarizes key chemical properties for W-18 and the available identifiers for this compound. This data is essential for method development in analytical chemistry.

| Property | W-18 | This compound |

| Formal Name | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2- piperidinylidene]-benzenesulfonamide | 4-chloro-N-(piperidin-2-ylidene)benzenesulfonamide-d4 |

| CAS Number | 93101-02-1 | Not explicitly available in search results |

| Molecular Formula | C19H20ClN3O4S | C11H9D4ClN2O2S |

| Formula Weight | 421.9 g/mol | Not explicitly available in search results |

| Purity | ≥98% | Not explicitly available in search results |

| UV Maximum | 220, 250 nm | Not explicitly available in search results |

| SMILES | O=S(/N=C1CCCCN/1CCC2=CC=C(--INVALID-LINK--[O-])C=C2)(C3=CC=C(Cl)C=C3)=O | Not explicitly available in search results |

| InChI Key | BKRSVROQVRTSND-VZCXRCSSSA-N | KYZKDMGAXVMSQY-UGWFXTGHSA-N |

Data for W-18 sourced from. Identifiers for this compound sourced from.

Metabolic Pathway and Analytical Workflow

The metabolic conversion of W-18 to nor-W-18 is a key consideration in toxicological and pharmacological studies. The quantification of nor-W-18 is often necessary to understand the pharmacokinetics of the parent compound.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not publicly available, a general workflow for the quantification of nor-W-18 using this compound as an internal standard can be outlined based on standard analytical procedures.

General Protocol for Quantification of nor-W-18 in a Biological Matrix

1. Sample Preparation:

- Objective: To prepare a calibration curve and quality control samples.

- Procedure:

- Prepare a stock solution of nor-W-18 and this compound in a suitable organic solvent (e.g., methanol).

- Create a series of calibration standards by spiking known concentrations of nor-W-18 into a blank biological matrix (e.g., drug-free plasma).

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Extraction:

- Objective: To isolate nor-W-18 and this compound from the biological matrix.

- Procedure:

- To a known volume of the unknown sample, calibrators, and QCs, add a fixed amount of the this compound internal standard solution.

- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

- Alternatively, use a more specific extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample.

- Evaporate the organic solvent from the extracted sample under a stream of nitrogen.

- Reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

- Objective: To separate and detect nor-W-18 and this compound.

- Procedure:

- Inject the reconstituted sample into an LC-MS/MS system.

- Use a suitable C18 column for chromatographic separation with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

- Monitor at least two specific precursor-to-product ion transitions for both nor-W-18 and this compound to ensure specificity.

4. Data Analysis and Quantification:

- Objective: To determine the concentration of nor-W-18 in the unknown sample.

- Procedure:

- Integrate the peak areas for both the analyte (nor-W-18) and the internal standard (this compound).

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

- Determine the concentration of nor-W-18 in the unknown samples by interpolating their peak area ratios from the calibration curve.

"Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Sample Prep" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="1. Sample Preparation\n(Calibrators, QCs)"];

"Spiking" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="2. Spike Unknowns and Calibrators\nwith this compound"];

"Extraction" [fillcolor="#FBBC05", fontcolor="#202124", label="3. Extraction\n(SPE or LLE)"];

"Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF", label="4. LC-MS/MS Analysis\n(MRM Mode)"];

"Quantification" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="5. Quantification\n(Peak Area Ratio vs. Conc.)"];

"End" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Sample Prep" [color="#202124"];

"Sample Prep" -> "Spiking" [color="#202124"];

"Spiking" -> "Extraction" [color="#202124"];

"Extraction" -> "Analysis" [color="#202124"];

"Analysis" -> "Quantification" [color="#202124"];

"Quantification" -> "End" [color="#202124"];

}

Conclusion

This compound is a specialized and indispensable tool for researchers in analytical toxicology, pharmacology, and forensic science. Its utility is not derived from any inherent biological activity but from its role as a stable isotope-labeled internal standard. By enabling the highly accurate and precise quantification of the W-18 metabolite, nor-W-18, it allows for reliable pharmacokinetic and metabolic studies of the parent compound. The principles and generalized protocols outlined in this guide provide a framework for the application of this compound in a research setting.

References

Nor-W-18-d4 certificate of analysis

Technical Guide: Nor-W-18-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a deuterated analog of nor-W-18, which is a dealkylation metabolite of the potent analgesic compound W-18.[1][2] Due to its isotopic labeling, this compound serves as a critical analytical reference standard. It is primarily utilized as an internal standard for the precise quantification of nor-W-18 in biological and forensic samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard such as this compound is essential for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of quantitative results.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Formal Name | 4-chloro-N-(1,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide | |

| CAS Number | 2701349-29-1 | |

| Molecular Formula | C₁₁H₉D₄ClN₂O₂S | |

| Molecular Weight | 276.8 | |

| Purity | ≥99% deuterated forms (d₁-d₄) | |

| Formulation | A solid | Cayman Chemical |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| λmax | 243 nm | |

| SMILES | O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O | |

| InChI Key | KYZKDMGAXVMSQY-UGWFXTGHSA-N | |

| Stability | ≥ 4 years | |

| Storage | -20°C | Cayman Chemical |

Experimental Protocols

General Protocol for Quantification of Nor-W-18 using this compound as an Internal Standard

The following outlines a general experimental workflow for the quantification of the W-18 metabolite, nor-W-18, from a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This procedure is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- A known concentration of this compound (internal standard) is spiked into the biological sample.

- The sample undergoes protein precipitation, typically with a cold organic solvent like acetonitrile.

- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

- The supernatant, containing the analyte (nor-W-18) and the internal standard (this compound), is collected.

- The supernatant may be further concentrated by evaporation and then reconstituted in a suitable solvent for LC-MS analysis.

2. LC-MS Analysis:

- An aliquot of the prepared sample is injected into the LC-MS system.

- Chromatographic separation is achieved on a suitable column (e.g., C18) with a specific mobile phase gradient.

- The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to detect and quantify specific precursor-to-product ion transitions for both nor-W-18 and this compound.

3. Data Analysis:

- The peak areas for both the analyte (nor-W-18) and the internal standard (this compound) are integrated.

- A calibration curve is constructed by analyzing a series of known concentrations of nor-W-18 with a constant concentration of this compound.

- The ratio of the peak area of nor-W-18 to the peak area of this compound is plotted against the concentration of nor-W-18.

- The concentration of nor-W-18 in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.

Visualizations

Analytical Workflow for Nor-W-18 Quantification

The following diagram illustrates the general workflow for quantifying nor-W-18 using this compound as an internal standard.

Caption: General workflow for nor-W-18 quantification.

Metabolic Relationship

This diagram shows the metabolic relationship between W-18, its metabolite nor-W-18, and the deuterated internal standard this compound.

Caption: Metabolic pathway of W-18 and relation to this compound.

Disclaimer: The information provided in this document is intended for research and forensic applications only. Detailed signaling pathway information for this compound is not publicly available, as its primary application is as an analytical standard. The experimental protocol provided is a general guideline and may require optimization for specific applications.

References

In-Depth Technical Guide to Nor-W-18-d4: An Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nor-W-18-d4, a deuterated analog of a metabolite of the W-series compound, W-18. This document details its chemical properties, proposed synthesis, and its primary application as an internal standard in analytical chemistry. Furthermore, it delves into the pharmacology of the parent compound, W-18, and provides detailed experimental protocols relevant to its study.

Core Compound Data: this compound

This compound is the deuterated form of nor-W-18, which is a dealkylation metabolite of the compound W-18.[1] Its primary utility is as an internal standard for the accurate quantification of nor-W-18 in biological matrices using mass spectrometry-based techniques.[1]

| Property | Value | Reference(s) |

| CAS Number | 2701349-29-1 | [1] |

| Molecular Formula | C₁₁H₉D₄ClN₂O₂S | [1] |

| Molecular Weight | 276.8 g/mol | [1] |

| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d₄-sulfonamide | |

| Synonyms | Desphenethyl-W-15-d₄, Desphenethyl-W-18-d₄, nor-W-15-d₄, nor-W-19-d₄ | |

| Purity | ≥99% deuterated forms (d₁-d₄) |

Pharmacology of the Parent Compound: W-18

Initially synthesized in the 1980s during research into analgesics, W-18 was later mischaracterized in the popular press as a potent opioid. However, comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites do not possess significant activity at opioid receptors.

Instead, W-18 exhibits weak activity at sigma receptors and the translocator protein (18kDa), also known as the peripheral benzodiazepine receptor.

W-18 Metabolism

The metabolic fate of W-18 involves dealkylation to produce nor-W-18. The use of this compound as an internal standard is critical for accurately studying the pharmacokinetics and metabolism of W-18.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 4-chlorobenzene-d₄-sulfonyl chloride

A solution of deuterated chlorobenzene (benzene-d₅-chloro) in a suitable solvent would be reacted with chlorosulfonic acid. The resulting sulfonyl chloride would then be isolated.

Step 2: Synthesis of this compound

The deuterated 4-chlorobenzenesulfonyl chloride would then be reacted with 2-aminotetrahydropyridine in the presence of a base, such as pyridine or triethylamine, to yield this compound. The product would then be purified using column chromatography.

Quantification of nor-W-18 using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of nor-W-18 in a biological matrix like urine, using this compound as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 1 mL of urine, add a known concentration of this compound internal standard.

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elute nor-W-18 and the internal standard with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve chromatographic separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both nor-W-18 and this compound would be monitored. These would need to be determined by infusing pure standards.

-

3. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the nor-W-18 analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of nor-W-18 in the unknown samples is then determined from this calibration curve.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., W-18) for the sigma-1 receptor.

1. Materials

-

Membrane preparation from tissues or cells expressing sigma-1 receptors.

-

Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).

-

Non-specific binding control: Haloperidol.

-

Test compound (W-18).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters.

-

Scintillation counter.

2. Procedure

-

In assay tubes, combine the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound (W-18).

-

For determining non-specific binding, use a high concentration of haloperidol instead of the test compound.

-

Incubate the tubes at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Signaling Pathways of W-18's Putative Targets

While W-18's interaction is weak, understanding the general signaling of its targets, the sigma-1 receptor and the translocator protein, is important for contextualizing its pharmacological profile.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It is involved in regulating calcium signaling between the ER and mitochondria, and it can modulate the activity of various ion channels and G-protein coupled receptors.

This guide provides a foundational understanding of this compound and its relevance in the study of W-18. The provided protocols are intended as a starting point for researchers, and specific parameters may require optimization based on the experimental setup and instrumentation.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of unparalleled accuracy and precision is paramount. This in-depth technical guide delves into the core principles, applications, and practical considerations of employing deuterated internal standards, the undisputed gold standard for robust and reliable quantification. By effectively compensating for a wide range of analytical variabilities, these standards empower researchers to generate data of the highest caliber.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Key Advantages of Deuterated Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards (e.g., structural analogs) or methods without an internal standard.

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS analysis. Because deuterated standards have nearly identical chromatographic retention times and ionization efficiencies to the analyte, they experience the same matrix effects. By calculating the analyte-to-internal standard ratio, these effects are effectively normalized, leading to more accurate quantification.

-

Correction for Sample Preparation Variability: Losses of the analyte during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of error. A deuterated internal standard, when added at the beginning of the process, experiences the same physical losses as the analyte, ensuring that the final measured ratio remains unaffected.

-

Improved Accuracy and Precision: By compensating for both physical and ionization-based variations, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative assays.

Quantitative Data on Performance Improvement

The superiority of deuterated internal standards is well-documented. The following tables summarize quantitative data from various studies, illustrating the significant improvements in assay performance.

| Internal Standard Type | Precision (%CV) | Accuracy (%Bias) | Reference |

| Deuterated Internal Standard | 4.9% | Not significantly different from true value | |

| Structural Analogue | 8.6% | 3.2% deviation from true value | |

| No Internal Standard | >15% | Unreliable |

Table 1: Comparison of Precision and Accuracy with Different Internal Standards. This data illustrates a significant improvement in precision (lower coefficient of variation) and accuracy when using a deuterated internal standard compared to a structural analogue or no internal standard.

| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |

| Inter-day Precision (%CV) | 12.5% | 5.8% | |

| Intra-day Precision (%CV) | 9.8% | 3.7% | |

| Matrix Effect Variation (%CV) | 25.3% | 6.1% |

Table 2: Impact of Deuterated Standard on Assay Validation Parameters. This table highlights the substantial reduction in variability for key validation parameters when a deuterated internal standard is incorporated into the bioanalytical method.

Experimental Protocols

The following provides a generalized methodology for a typical quantitative LC-MS/MS analysis of a small molecule in human plasma using a deuterated internal standard.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. The concentration should be consistent across all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters for an LC-MS/MS system. These will require optimization for the specific analyte and internal standard.

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.

-

Critical Considerations for Implementation

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can compromise the integrity of the analysis.

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.

-

Mass Shift: A sufficient mass difference between the analyte and the deuterated standard (typically ≥ 3 Da) is necessary to prevent isotopic crosstalk.

Applications in Drug Development

Deuterated compounds play a crucial role beyond their use as internal standards in analytical testing.

-

Pharmacokinetic Analysis: By using deuterium as a tracer, scientists can accurately measure drug absorption, distribution, metabolism, and excretion (ADME), and determine the half-life of a drug more precisely.

-

Metabolic Stability Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow down the rate of metabolic pathways where C-H bond cleavage is the rate-determining step. Strategically placing deuterium at metabolically labile sites can enhance a drug's metabolic stability, improve its pharmacokinetic profile, and potentially reduce toxic metabolite formation.

Conclusion

The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability, thereby supporting robust decision-making in research and regulatory submissions.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) Core of Nor-W-18-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for Nor-W-18-d4. This technical guide has been compiled from available scientific literature and safety data for the parent compound W-18 and its metabolite nor-W-18. The information provided is intended for research and forensic applications and should be used as a supplementary resource to standard laboratory safety practices.

Introduction

This compound is the deuterated form of nor-W-18, which is a dealkylation metabolite of the potent synthetic compound W-18.[1] Primarily, this compound serves as an analytical reference standard, specifically as an internal standard for the accurate quantification of nor-W-18 in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the precision and accuracy of quantitative results.[3]

Initially, W-18 was synthesized in the 1980s during research into analgesics and was reported to have potent opioid-like activity.[4] However, subsequent comprehensive pharmacological studies have shown that W-18 and its metabolites do not have significant activity at opioid receptors.[5] Instead, W-18 exhibits weak affinity for sigma receptors and the peripheral benzodiazepine receptor.

Physicochemical Properties

The following tables summarize the known physicochemical properties of W-18 and its metabolite, nor-W-18.

Table 1: Physicochemical Properties of W-18

| Property | Value | Source |

| Formal Name | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide | |

| CAS Number | 93101-02-1 | |

| Molecular Formula | C₁₉H₂₀ClN₃O₄S | |

| Formula Weight | 421.9 g/mol | |

| Purity | ≥98% | |

| Formulation | A neat solid | |

| Melting Point | 157 to 158 °C (315 to 316 °F) | |

| λmax | 220, 250 nm | |

| SMILES | O=S(/N=C1CCCCN/1CCC2=CC=C(--INVALID-LINK--=O)C=C2)(C3=CC=C(Cl)C=C3)=O | |

| InChI Key | BKRSVROQVRTSND-VZCXRCSSSA-N |

Table 2: Physicochemical Properties of nor-W-18

| Property | Value | Source |

| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide | |

| CAS Number | 2705469-55-0 | |

| Molecular Formula | C₁₁H₁₃ClN₂O₂S | |

| Formula Weight | 272.7 g/mol | |

| Purity | ≥98% | |

| Formulation | A crystalline solid | |

| λmax | 243 nm | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 10 mg/ml | |

| SMILES | O=S(NC1=NCCCC1)(C2=CC=C(Cl)C=C2)=O | |

| InChI Key | KYZKDMGAXVMSQY-UHFFFAOYSA-N |

Toxicological Data

Given the absence of specific toxicity data, this compound and its non-deuterated counterpart should be handled with the same precautions as any novel psychoactive substance or uncharacterized chemical. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of nor-W-18. The following is a detailed methodology for the analysis of W-18 and its metabolites in a biological matrix (e.g., urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from a protocol for W-18 analysis.

4.1. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 1 mL of the biological matrix (e.g., urine), add 10 µL of a 1 µg/mL solution of this compound as the internal standard.

-

Conditioning: Condition a solid-phase extraction (SPE) cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.

-

Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.

4.2. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate nor-W-18 from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

nor-W-18: Precursor ion (m/z) → Product ion (m/z) - To be determined empirically.

-

This compound: Precursor ion (m/z) → Product ion (m/z) - To be determined empirically, typically with a +4 Da shift from the non-deuterated analyte.

-

-

Instrument-dependent parameters (e.g., collision energy, declustering potential) must be optimized.

-

4.3. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of nor-W-18 and a constant concentration of this compound.

-

Quantification: Determine the concentration of nor-W-18 in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of W-18

The following diagram illustrates the metabolic conversion of W-18 to its dealkylation metabolite, nor-W-18.

Caption: Metabolic pathway of W-18 to nor-W-18.

Analytical Workflow for Quantification

This diagram outlines the general workflow for the quantitative analysis of nor-W-18 using this compound as an internal standard.

Caption: Workflow for nor-W-18 quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. W-18 (drug) - Wikipedia [en.wikipedia.org]

- 5. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: An In-depth Technical Guide to Isotopic Labeling of Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmacology, metabolomics, and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to control for analytical variability. Among the various types of internal standards, those labeled with stable isotopes have emerged as the "gold standard," offering unparalleled reliability. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with isotopically labeled internal standards.

Core Principles of Isotopic Labeling for Internal Standards

An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any loss of analyte during extraction, or variations in instrument response, are mirrored by the IS, allowing for accurate correction.[] Stable isotope-labeled (SIL) internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they co-elute during chromatography and experience the same matrix effects.

Commonly used stable isotopes for labeling internal standards include Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). The choice of isotope and labeling position is critical and can impact the standard's performance.

Comparative Analysis of Common Stable Isotopes

The selection of a stable isotope for labeling an internal standard is a critical decision that can influence the accuracy and robustness of a quantitative assay. While all SIL-IS are superior to structural analog internal standards, there are key differences between the commonly used isotopes.

| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) & Oxygen-18 (¹⁸O) |

| Cost & Availability | Generally lower cost and more readily available. | More expensive and less commercially available than deuterated standards.[2] | Availability and cost are variable, often synthesized for specific applications. |

| Isotopic Stability | Can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[3] | Highly stable as the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | Generally stable, incorporated into the molecular structure. ¹⁸O in carboxyl groups can be susceptible to back-exchange under certain pH and temperature conditions. |

| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect." This is more pronounced with a higher number of deuterium substitutions. | Excellent co-elution with the unlabeled analyte as the physicochemical properties are virtually identical. | Excellent co-elution with the unlabeled analyte. |

| Potential for Isotopic Interference | Lower natural abundance, but in-source fragmentation and H-D exchange can complicate spectra. | The natural abundance of ¹³C is ~1.1%, which can be a consideration for low-level quantification. | Lower natural abundance, generally providing clean analytical signals. |

| Synthesis | Can be introduced via H/D exchange or de novo synthesis. Exchange methods are simpler but offer less control over labeling position. | Requires de novo chemical synthesis using ¹³C-containing building blocks, offering precise control over label position. | Typically incorporated through de novo synthesis or enzymatic reactions. |

Quantitative Data Summary: Performance Comparison

The use of isotopically labeled internal standards significantly improves the precision and accuracy of quantitative bioanalytical methods. The following table summarizes typical validation parameters for the quantification of an analyte using different types of internal standards.

| Parameter | Non-Isotopic IS (Structural Analog) | Deuterated (²H) IS | Carbon-13 (¹³C) IS |

| Accuracy (% Bias) | Within ±15% (may vary with matrix effects) | Within ±10% | Within ±5% |

| Precision (%CV) | < 15% | < 10% | < 5% |

| Matrix Effect | Variable and can be significant | Significantly reduced | Effectively eliminated |

| Recovery | Can differ significantly from the analyte | Generally similar to the analyte | Virtually identical to the analyte |

Note: The values presented are generalized from multiple sources and can vary depending on the specific assay, analyte, and matrix.

One study comparing a non-isotope-labeled internal standard (zileuton) and a stable isotope-labeled internal standard (lapatinib-d3) for the analysis of lapatinib in human plasma found that while both methods showed acceptable accuracy and precision in pooled plasma, only the isotope-labeled IS could correct for the interindividual variability in recovery from patient plasma samples. Another study on the depsipeptide kahalalide F reported that the use of a SIL internal standard resulted in a mean bias of 100.3% with a standard deviation of 7.6%, a significant improvement in both accuracy and precision compared to an analogous internal standard which had a mean bias of 96.8% and a standard deviation of 8.6%.

Experimental Protocols

General Protocol for Quantitative Analysis of a Drug in Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma.

1. Materials and Reagents:

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Analyte reference standard

-

¹³C-labeled internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

2. Preparation of Standard and QC Samples:

-

Prepare stock solutions of the analyte and the ¹³C-IS in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking blank human plasma with the analyte stock solution to achieve a concentration range covering the expected sample concentrations.

-

Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 20 µL of the ¹³C-IS working solution (at a fixed concentration).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C-IS. The precursor ion for the ¹³C-IS will have a higher m/z corresponding to the number of ¹³C labels.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the ¹³C-IS for each sample, standard, and QC.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations of Workflows and Logical Relationships

To better illustrate the concepts and processes described, the following diagrams were generated using the Graphviz DOT language.

Caption: General workflow for quantitative analysis using an isotopically labeled internal standard.

Caption: Simplified workflow for ¹³C-based metabolic flux analysis.

Conclusion

The use of stable isotope-labeled internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical workflow provides a level of accuracy and precision that is unmatched by other types of internal standards. While the initial investment in SIL-IS, particularly ¹³C-labeled compounds, may be higher, the enhanced data quality and reliability are indispensable for regulated studies in drug development and for cutting-edge research in fields like metabolomics and proteomics. By understanding the principles of isotopic labeling and adhering to rigorous experimental protocols, researchers can harness the power of these standards to generate robust and defensible quantitative data.

References

An In-depth Technical Guide to Nor-W-18-d4: Supplier and Purchasing Information for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Nor-W-18-d4, a critical analytical reference material. The document outlines its chemical properties, supplier details, and a detailed experimental workflow for its application in quantitative analysis. Furthermore, it delves into the pharmacology of its parent compound, W-18, and the associated signaling pathways.

Introduction to this compound and its Parent Compound, W-18

This compound is the deuterated form of nor-W-18, which is a dealkylation metabolite of the synthetic compound W-18. Initially investigated for its analgesic properties, W-18 was widely misreported in popular press as a potent opioid. However, comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites lack significant activity at opioid receptors.[1][2][3][4][5] Instead, W-18 exhibits weak activity at sigma receptors and the peripheral benzodiazepine receptor, now known as the translocator protein (TSPO).

This compound serves as an essential internal standard for the accurate quantification of nor-W-18 in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the reliability and accuracy of quantitative data.

Supplier and Purchasing Information

This compound is available from specialized chemical suppliers as an analytical reference standard. Researchers can procure this compound from the following vendors:

| Supplier | Product Name | Catalog Number | Availability |

| Cayman Chemical | nor-W-18-d₄ (Item No. 20317) | 20317 | In Stock |

| MedChemExpress | This compound | HY-112415S | In Stock |

Note: Availability and catalog numbers are subject to change. Please refer to the respective supplier's website for the most current information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d₄-sulfonamide |

| CAS Number | 2701349-29-1 |

| Molecular Formula | C₁₁H₉D₄ClN₂O₂S |

| Molecular Weight | 276.8 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml |

| SMILES | O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O |

| InChI Key | KYZKDMGAXVMSQY-UGWFXTGHSA-N |

Experimental Protocols: Quantitative Analysis of nor-W-18 using this compound

The following is a representative protocol for the quantification of nor-W-18 in a biological matrix (e.g., urine) using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

nor-W-18 analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Drug-free urine for calibration standards and quality controls

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Spiking: To 1 mL of urine, add a known amount of nor-W-18 standard (for calibration curve) or the unknown sample. Add a fixed concentration of this compound internal standard solution (e.g., 10 ng/mL).

-

Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile to the sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant for further processing.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve chromatographic separation.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

nor-W-18: Precursor ion (Q1) → Product ion (Q3)

-

This compound: Precursor ion (Q1+4) → Product ion (Q3)

-

Note: Specific MRM transitions and instrument parameters should be optimized for the specific instrument being used.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of nor-W-18 to this compound against the concentration of the nor-W-18 standards. Determine the concentration of nor-W-18 in unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action of W-18

As W-18 does not interact with opioid receptors, its pharmacological effects are attributed to its weak activity at the sigma-1 receptor and the translocator protein (TSPO).

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal function. Ligand binding to the sigma-1 receptor can modulate various downstream signaling pathways, including:

-

Calcium Homeostasis: The sigma-1 receptor interacts with the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, modulating calcium release and subsequent mitochondrial uptake, which is vital for cellular bioenergetics.

-

MAPK/ERK Pathway: Activation of the sigma-1 receptor has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade involved in cell survival and proliferation.

-

PI3K/Akt Pathway: The pro-survival effects of sigma-1 receptor activation can be mediated through the PI3K/Akt signaling pathway.

Translocator Protein (TSPO) Signaling

TSPO, formerly known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane. It is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. Ligand binding to TSPO can influence:

-

Mitochondrial Function: TSPO is implicated in the regulation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).

-

Inflammatory Response: In microglia, the brain's resident immune cells, TSPO ligands can modulate the release of pro-inflammatory cytokines.

-

Apoptosis: TSPO has been shown to play a role in the regulation of programmed cell death.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of nor-W-18 using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the W-18 metabolite, nor-W-18. This guide provides the necessary information for researchers to source this analytical standard and implement it in their quantitative workflows. Understanding the true pharmacological targets of W-18—the sigma-1 receptor and translocator protein—is crucial for interpreting toxicological findings and guiding future research into the biological effects of this class of synthetic compounds.

References

- 1. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. W-18 Is Not A Super-Potent Designer Opioid As Originally Believed [forbes.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of nor-W-18 in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

W-18 is a potent synthetic opioid that has been identified as a novel psychoactive substance. Due to its high potency, there is a critical need for sensitive and reliable analytical methods to detect and quantify W-18 and its metabolites in biological matrices for forensic, toxicological, and pharmacological research. While the metabolism of W-18 has been reported to be extensive, specific metabolites are not well-characterized in publicly available literature.[1] This document provides a detailed methodology for the quantitative analysis of a putative N-desphenylethyl metabolite of W-18, herein referred to as nor-W-18, in human urine.

N-dealkylation is a common metabolic pathway for many xenobiotics containing alkylamino moieties.[2][3] Therefore, it is hypothesized that W-18 undergoes N-dealkylation to form nor-W-18. The protocols described below are adapted from validated methods for the analysis of the parent compound, W-18, and are intended to serve as a comprehensive guide for researchers.[4]

Analyte Information

-

Analyte: nor-W-18 (hypothetical structure)

-

Parent Compound: W-18

-

Chemical Name (W-18): 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide

-

Molecular Formula (W-18): C₁₉H₂₀ClN₃O₄S

-

Molecular Weight (W-18): 421.9 g/mol

Proposed Metabolic Pathway

The formation of nor-W-18 from W-18 is proposed to occur via N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes in the liver. This process involves the removal of the 4-nitrophenylethyl group from the piperidine ring.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An LC-MS/MS method for the determination of W18 in urine samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Nor-W-18 in Biological Matrices by GC-MS using Nor-W-18-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-18 is a synthetic substance of forensic interest due to its emergence in the illicit drug market. While initially explored for its analgesic potential, its pharmacological profile is complex and not fully characterized. Accurate and sensitive detection methods are crucial for forensic toxicology and clinical research. Nor-W-18 is a potential metabolite of W-18, and its detection can provide valuable information regarding exposure. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available technique for the targeted analysis of drugs of abuse. The use of a stable isotope-labeled internal standard, such as Nor-W-18-d4, is essential for accurate quantification by correcting for variations during sample preparation and analysis.[1]

This application note provides a detailed protocol for the quantitative analysis of nor-W-18 in urine using a validated GC-MS method with this compound as the internal standard. The method is intended for forensic and research use.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a comparable analytical method for a related compound using a stable isotope-labeled internal standard. These values should be considered as a reference, and a full method validation is required to establish performance characteristics for this specific GC-MS method.

| Parameter | Value | Description |

| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of the analyte that can be reliably detected.[2] |

| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2] |

| Linearity (R²) | ≥ 0.99 | A measure of the goodness of fit of the calibration curve over the tested concentration range.[2] |

| Recovery | ~96% | The efficiency of the sample extraction procedure.[2] |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |

| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |

Experimental Protocols

Materials and Reagents

-

Nor-W-18 reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

-

Ammonium hydroxide

-

Phosphate buffer (0.1 M, pH 6.0)

-

Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

-

Deionized water

-

Glass test tubes and autosampler vials

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment : To 1 mL of urine, add 10 µL of a 1 µg/mL this compound internal standard solution. Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

-

SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

-

Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Elution : Elute nor-W-18 and the internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis. Transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890 GC or equivalent |

| Column | DB-200 or HP-5ms UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet | Splitless mode |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| Nor-W-18 | To be determined empirically based on the mass spectrum of a reference standard. |

| This compound | To be determined empirically based on the mass spectrum of the deuterated standard. |

Note: The specific ions for nor-W-18 and its deuterated internal standard need to be determined by acquiring a full scan mass spectrum of the pure standards and selecting characteristic, abundant, and interference-free ions for quantification and qualification.

Diagrams

Caption: Experimental workflow for the GC-MS analysis of Nor-W-18.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of nor-W-18 in urine samples using GC-MS with a deuterated internal standard. The use of solid-phase extraction for sample cleanup and the specificity of selected ion monitoring in mass spectrometry ensure a reliable and sensitive method for forensic and research applications. Proper method validation is crucial to guarantee the quality and reliability of the data generated. This detailed methodology serves as a valuable resource for scientists in the fields of forensic toxicology, drug metabolism, and clinical chemistry.

References

Application Notes and Protocols for the Sample Preparation of nor-W-18 in Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

nor-W-18 is a dealkylation metabolite of the potent synthetic opioid W-18. As a compound of interest in forensic and clinical toxicology, robust and reliable methods for its detection in biological matrices such as blood are crucial. These application notes provide detailed protocols for the sample preparation of nor-W-18 from whole blood using three common analytical techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The subsequent analysis is presumed to be performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodologies

Three primary sample preparation techniques are detailed below. The choice of method will depend on the required sample cleanliness, throughput, and available resources.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.[4][5] It is well-suited for high-throughput screening applications where speed is a priority.

Protocol: Protein Precipitation

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.

-

Internal Standard Spiking: Add an appropriate volume of an internal standard (e.g., a deuterated analog of nor-W-18) solution.

-

Precipitation: Add 300 µL of cold (4°C) acetonitrile. The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to remove any remaining particulates.

-

Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while interferences are washed away. This method is ideal for applications requiring lower limits of detection.

Protocol: Solid-Phase Extraction (Reversed-Phase)

-

Sample Pre-treatment:

-

To 500 µL of whole blood, add 500 µL of a 4% phosphoric acid solution in water. This step helps to precipitate proteins and adjust the pH to enhance the retention of the analyte on the reversed-phase sorbent.

-

Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.

-

Use the resulting supernatant for the SPE procedure.

-

-

SPE Cartridge Conditioning:

-

Use a polymeric reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange).

-

Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated supernatant onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.

-

-

Drying:

-

Dry the cartridge under a high vacuum for 5-10 minutes to remove residual solvent.

-

-

Elution:

-

Elute the analyte with 1 mL of methanol or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide (e.g., 78:20:2 v/v/v) into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-